Praeruptorin B

説明

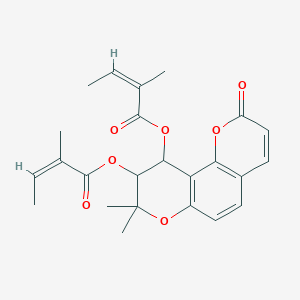

Structure

3D Structure

特性

CAS番号 |

73069-28-0 |

|---|---|

分子式 |

C24H26O7 |

分子量 |

426.5 g/mol |

IUPAC名 |

[8,8-dimethyl-9-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7-,14-8- |

InChIキー |

PNTWXEIQXBRCPS-PVRNWPCDSA-N |

異性体SMILES |

C/C=C(/C)\C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C\C)/C |

正規SMILES |

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |

同義語 |

(2Z,2’Z)-2-Methyl-2-Butenoic Acid (9S,10S)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester; 2-Methyl-2-butenoic Acid [9S-[9α(Z),10α(Z)]]-9,10-Dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b’]dipyran-9,10-diyl Ester |

製品の起源 |

United States |

Foundational & Exploratory

Praeruptorin B biological activity and therapeutic potential

An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of Praeruptorin B

Introduction: Unveiling Praeruptorin B

Praeruptorin B (Pra-B) is a naturally occurring pyranocoumarin, a class of organic compounds characterized by a fused pyran and coumarin ring system.[1] It is a principal bioactive constituent isolated from the roots of Peucedanum praeruptorum Dunn, a medicinal herb widely used in Traditional Chinese Medicine (TCM) to treat coughs, upper respiratory infections, and fever.[2] In the Chinese Pharmacopeia, Praeruptorin B, along with Praeruptorin A, serves as a key chemical marker for the quality control of Peucedani Radix (the dried roots) and its related products.[2] Emerging scientific evidence has illuminated a broad spectrum of pharmacological activities for praeruptorins, including anti-inflammatory, anti-cancer, cardioprotective, and vasorelaxant effects, positioning Pra-B as a compound of significant interest for modern drug discovery and development.[2] This guide provides a comprehensive technical overview of the biological activities of Praeruptorin B, its underlying mechanisms of action, and its therapeutic potential, tailored for researchers and drug development professionals.

Part 1: Core Biological Activities and Mechanistic Insights

Praeruptorin B exerts its biological effects through the modulation of multiple cellular signaling pathways. Its diverse activities stem from its ability to interact with key regulatory proteins, leading to downstream effects on inflammation, cell proliferation, invasion, and metabolic processes.

Anti-Inflammatory Activity

Praeruptorin B demonstrates potent anti-inflammatory properties, a cornerstone of its traditional medicinal use.[2] Its mechanism is primarily centered on the suppression of pro-inflammatory mediators.

Mechanism of Action: Studies have shown that Praeruptorin B is a powerful inhibitor of nitric oxide (NO) production in response to inflammatory stimuli like interleukin 1β (IL-1β).[3][4] This effect is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during inflammation.[3][4] Compared to its structural analogs Praeruptorin A and E, Praeruptorin B exhibits the highest potency in suppressing NO production.[3][4]

Furthermore, Pra-B suppresses the expression of messenger RNAs (mRNAs) that encode for pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as chemokines like CCL20.[3][4] This multi-pronged approach—inhibiting both a key inflammatory mediator (NO) and the signaling molecules (cytokines) that orchestrate the inflammatory response—underpins its robust anti-inflammatory potential. The primary signaling pathway implicated in this process is the NF-κB pathway, a central regulator of inflammation.[5][6]

Table 1: Comparative Anti-inflammatory Potency of Praeruptorins

| Compound | Target | Model System | Potency (IC50) | Reference |

| Praeruptorin B | NO Production | IL-1β-treated hepatocytes | ~5.2 µM | [3][4] |

| Praeruptorin A | NO Production | IL-1β-treated hepatocytes | ~25 µM | [3][4] |

| Praeruptorin E | NO Production | IL-1β-treated hepatocytes | ~18 µM | [3][4] |

Anti-Cancer and Anti-Metastatic Activity

A growing body of evidence highlights the significant anti-tumor and anti-metastatic capabilities of Praeruptorin B across various cancer types.[2][7][8][9]

1.2.1 Inhibition of Invasion and Metastasis: Pra-B has been shown to mitigate the metastatic ability of human renal cell carcinoma (RCC) and cervical cancer cells.[7][9] In 786-O and ACHN renal carcinoma cells, Pra-B significantly reduced cell migration and invasion in a dose-dependent manner, with concentrations of 20-30 μM showing substantial inhibitory effects without impacting cell viability.[7] The underlying mechanism involves the degradation of the extracellular matrix (ECM), a critical step for tumor cell invasion.[7]

The primary mechanism for this anti-invasive effect is the targeting of the PI3K/AKT signaling pathway.[9] In cervical cancer cells stimulated with the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA), Pra-B was found to inhibit the phosphorylation of AKT.[9] This inactivation of AKT leads to the downstream suppression of the IKKα/NF-κB signaling cascade.[9] Consequently, the nuclear translocation of NF-κB subunits (p65/p50) is blocked, which in turn downregulates the expression and transcriptional activity of matrix metalloproteinases MMP-2 and MMP-9, crucial enzymes for ECM degradation.[9]

1.2.2 Anti-Tumor Promotion: In addition to inhibiting metastasis, Praeruptorin B acts as an anti-tumor promoter. In a classic two-stage carcinogenesis model using 7,12-dimethylbenz[a]anthracene (DMBA)-initiated mouse skin, topical application of Pra-B completely suppressed tumor formation induced by the promoter TPA for up to 20 weeks, without showing signs of toxicity.[8] This suggests that Pra-B can interfere with the critical promotion stage of cancer development, making it a potential candidate for chemoprevention.[8]

Other Pharmacological Activities

-

Cardiovascular Effects: Praeruptorins, as a class, are known to possess calcium antagonist activity, which contributes to vasorelaxant and antihypertensive effects.[2] While much of the specific research has focused on Praeruptorin A, the shared chemical scaffold suggests a potential role for Pra-B in cardiovascular protection.[2][10]

-

Metabolic Regulation: Praeruptorin B has been identified as an inhibitor of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in lipid synthesis.[11] By inhibiting SREBP activity, Pra-B can decrease intracellular lipid levels, suggesting a therapeutic potential for metabolic diseases like hyperlipidemia and obesity.[11][12] In high-fat diet-fed mice, Pra-B was shown to improve hyperlipidemia and alleviate insulin resistance.[11]

Part 2: Therapeutic Potential and Future Directions

The diverse biological activities of Praeruptorin B translate into significant therapeutic potential for a range of complex diseases.

-

Oncology: The dual action of inhibiting metastasis and tumor promotion makes Pra-B a compelling candidate for cancer therapy.[7][8][9] Its ability to target key signaling nodes like the PI3K/AKT pathway, which is frequently dysregulated in cancer, is particularly noteworthy.[9] Future research should focus on its efficacy in various preclinical cancer models, potential synergistic effects with existing chemotherapies, and the development of targeted delivery systems to enhance its therapeutic index.

-

Inflammatory and Autoimmune Diseases: Given its potent, multi-target anti-inflammatory effects, Pra-B could be developed for conditions characterized by chronic inflammation, such as rheumatoid arthritis, inflammatory bowel disease, and certain neuroinflammatory disorders.[2][3][4]

-

Metabolic Syndrome: The discovery of its role in regulating SREBP signaling opens a new avenue for treating metabolic disorders.[11][12] It could potentially be developed as a therapy for non-alcoholic fatty liver disease (NAFLD), hyperlipidemia, and type 2 diabetes, where dysregulated lipid metabolism is a key pathological feature.

Part 3: Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the core biological activities of Praeruptorin B. These protocols are synthesized from established, peer-reviewed studies.

Bioassay-Guided Isolation and Anti-inflammatory Screening

This workflow outlines the process of identifying bioactive compounds from a natural source, as demonstrated in the discovery of Pra-B's anti-inflammatory properties.[3][4]

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is used to quantify the inhibitory effect of Praeruptorin B on cancer cell invasion in vitro.[7][9]

Principle: This assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM) protein hydrogel (e.g., Matrigel) in response to a chemoattractant. The inhibition of this process indicates anti-invasive potential.

Methodology:

-

Chamber Preparation: Use a 24-well plate with Boyden chamber inserts containing an 8-μm pore size polycarbonate membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Preparation: Culture cancer cells (e.g., 786-O, ACHN, or HeLa) to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium.

-

Seeding: Add 1 x 10⁵ cells in 100 μL of serum-free medium to the upper chamber of the insert.

-

Treatment: Add Praeruptorin B at various concentrations (e.g., 0, 10, 20, 30 μM) to the cell suspension in the upper chamber.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Removal: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.

-

Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Calculate the percentage of invasion relative to the untreated control.

Causality and Interpretation: A dose-dependent decrease in the number of stained cells on the lower membrane surface indicates that Praeruptorin B inhibits the invasive capacity of the cancer cells. This protocol provides a self-validating system where the untreated control establishes the baseline invasive potential, and a known invasion inhibitor could serve as a positive control. The choice of Matrigel mimics the basement membrane, making the assay biologically relevant for studying metastasis.

References

-

Jahandari, F., et al. (2018). Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Chen, Y-J., et al. (2021). Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression. Molecules. [Link]

-

Nishino, H., et al. (1990). Studies on the anti-tumor-promoting activity of naturally occurring substances. IV. Pd-II [(+)anomalin, (+)praeruptorin B], a seselin-type coumarin, inhibits the promotion of skin tumor formation by 12-O-tetradecanoylphorbol-13-acetate in 7,12-dimethylbenz[a]anthracene-initiated mice. Carcinogenesis. [Link]

-

Iwasaki, K., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Pharmaceuticals (Basel). [Link]

-

Hung, C-Y., et al. (2019). Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate– Induced Cell Invasion by Targeting AKT. Cellular Physiology and Biochemistry. [Link]

-

Iwasaki, K., et al. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. PMC. [Link]

-

Zheng, Z-G., et al. (2019). Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway. DC Chemicals. [Link]

-

Zhang, Z., et al. (2011). Pharmacokinetics of Dl-Praeruptorin A After Single-Dose Intravenous Administration to Rats With Liver Cirrhosis. Daru. [Link]

-

Lv, C., et al. (2022). Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 axis. Annals of Translational Medicine. [Link]

-

Wang, T., et al. (2023). A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. PMC. [Link]

-

Zhang, Z., et al. (2011). Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis. PMC. [Link]

-

Yu, P., et al. (2021). Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation. ResearchGate. [Link]

-

Yu, P-J., et al. (2011). Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation. Phytotherapy Research. [Link]

-

National Center for Biotechnology Information (n.d.). (-)-Praeruptorin B. PubChem Compound Database. [Link]

-

Lv, C., et al. (2022). Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the NF-κB/PXR/CYP3A4 pathway. ResearchGate. [Link]

-

Mazzanti, G., et al. (2001). Isolation of praeruptorins A and B from Peucedanum praeruptorum Dunn. and their general pharmacological evaluation in comparison with extracts of the drug. Il Farmaco. [Link]

-

Zheng, Z-G., et al. (2019). Praeruptorin B improves the development of obesity and reduces the lipid levels in HFD-fed mice. ResearchGate. [Link]

Sources

- 1. (-)-Praeruptorin B | C24H26O7 | CID 25717254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the anti-tumor-promoting activity of naturally occurring substances. IV. Pd-II [(+)anomalin, (+)praeruptorin B], a seselin-type coumarin, inhibits the promotion of skin tumor formation by 12-O-tetradecanoylphorbol-13-acetate in 7,12-dimethylbenz[a]anthracene-initiated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 10. Pharmacokinetics of dl-praeruptorin A after single-dose intravenous administration to rats with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. praeruptorin B|cas 81740-07-0|DC Chemicals [dcchemicals.com]

- 12. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of Praeruptorin B: A Technical Guide for Researchers

Abstract

Praeruptorin B, a pyranocoumarin derived from the roots of Peucedanum praeruptorum Dunn, has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of Praeruptorin B, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge, detailed experimental protocols, and quantitative data to facilitate further investigation into the therapeutic potential of this promising natural compound.

Introduction: The Therapeutic Promise of Praeruptorin B

Peucedanum praeruptorum Dunn, a perennial herb, has a long history of use in traditional medicine for treating inflammatory ailments, coughs, and fever. Phytochemical investigations have identified a series of bioactive pyranocoumarins, known as praeruptorins, as the primary active constituents. Among these, Praeruptorin B has demonstrated notable anti-inflammatory efficacy, exhibiting a strong potential for development as a novel therapeutic agent. This guide will dissect the scientific evidence supporting the anti-inflammatory actions of Praeruptorin B, providing a robust framework for its preclinical evaluation.

Molecular Mechanisms of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of Praeruptorin B are primarily attributed to its ability to modulate critical intracellular signaling cascades that govern the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.

Praeruptorin B has been shown to effectively suppress the NF-κB pathway. Mechanistic studies have revealed that Praeruptorin B inhibits the phosphorylation of IKKα, a key upstream kinase in the NF-κB cascade. This action prevents the subsequent phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit. The net effect is a significant reduction in the expression of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are another set of crucial signaling cascades involved in inflammation. These pathways are activated by various extracellular stimuli and regulate the production of inflammatory mediators. While direct evidence for Praeruptorin B's effect on the MAPK pathway is still emerging, studies on related compounds from Peucedanum praeruptorum suggest a potential role. For instance, other natural compounds have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages. Further investigation is warranted to fully elucidate the specific effects of Praeruptorin B on these pathways.

The NLRP3 Inflammasome: A Potential Target for Future Investigation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. While there is currently limited direct evidence linking Praeruptorin B to the NLRP3 inflammasome, its ability to suppress pro-inflammatory cytokine production suggests that this pathway may be a relevant target. Future research should explore the potential of Praeruptorin B to modulate NLRP3 inflammasome activation.

In Vitro Evidence of Anti-inflammatory Activity

A substantial body of in vitro evidence supports the anti-inflammatory effects of Praeruptorin B. These studies typically utilize cell models, such as the murine macrophage cell line RAW 264.7, stimulated with LPS to mimic an inflammatory response.

Inhibition of Pro-inflammatory Mediators

Praeruptorin B has been shown to significantly inhibit the production of key pro-inflammatory mediators in a dose-dependent manner.

| Mediator | Cell Line | Stimulant | Effect of Praeruptorin B | Reference |

| Nitric Oxide (NO) | Rat Hepatocytes | IL-1β | Potent inhibition | |

| iNOS | Rat Hepatocytes | IL-1β | Decreased expression | |

| TNF-α mRNA | Rat Hepatocytes | IL-1β | Suppressed expression | |

| IL-6 mRNA | Rat Hepatocytes | IL-1β | Suppressed expression |

Quantitative Analysis of In Vitro Efficacy

Quantitative data from in vitro assays provide a measure of the potency of Praeruptorin B.

| Assay | Cell Line | Parameter | IC50 Value | Reference |

| NO Production | Rat Hepatocytes | Inhibition | 1.8 µM |

In Vivo Corroboration of Anti-inflammatory Effects

In vivo studies are crucial for validating the therapeutic potential of Praeruptorin B in a complex biological system. Animal models of inflammation are employed to assess its efficacy in reducing inflammation and its associated symptoms.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating acute inflammation. Sub-plantar injection of carrageenan induces a biphasic inflammatory response characterized by swelling, erythema, and hyperalgesia. While specific data for Praeruptorin B in this model is not extensively published, related praeruptorins have shown significant reductions in paw edema, indicating the potential of this class of compounds to mitigate acute inflammation.

Lipopolysaccharide-Induced Acute Lung Injury Model

LPS-induced acute lung injury (ALI) is a relevant model for studying severe inflammatory conditions in the lungs. Intratracheal or intraperitoneal administration of LPS triggers a robust inflammatory response characterized by neutrophil infiltration, edema, and the release of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). Studies on Praeruptorins D and E have demonstrated their ability to attenuate LPS-induced ALI by inhibiting neutrophil infiltration and reducing the levels of TNF-α and IL-6 in the BALF. These findings suggest that Praeruptorin B may also possess protective effects in this model.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the methodology for inducing an inflammatory response in RAW 264.7 cells using LPS and assessing the inhibitory effects of Praeruptorin B.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Praeruptorin B (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

96-well and 6-well cell culture plates

-

Griess Reagent for Nitric Oxide measurement

-

ELISA kits for TNF-α and IL-6

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-IKKα, IKKα, IκBα, p-p65, p65, and β-actin)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Praeruptorin B (or vehicle control, DMSO) for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine assays, or shorter time points for signaling pathway analysis).

-

Nitric Oxide Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

-

Cytokine ELISA: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

-

Western Blotting:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol describes the induction of acute inflammation in the paw of a rodent and the evaluation of the anti-inflammatory effect of Praeruptorin B.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Praeruptorin B (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Carrageenan (1% w/v in sterile saline)

-

Pletysmometer or digital calipers

-

Indomethacin (positive control)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle control, Praeruptorin B (different doses), and positive control (e.g., Indomethacin, 10 mg/kg). Administer the treatments orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Future Directions and Conclusion

Praeruptorin B stands out as a compelling candidate for the development of novel anti-inflammatory therapies. Its well-defined mechanism of action, centered on the inhibition of the NF-κB pathway, provides a strong rationale for its therapeutic potential. The data presented in this guide offer a solid foundation for researchers to further explore its efficacy and safety.

Future research should focus on:

-

A more detailed investigation into the effects of Praeruptorin B on the MAPK signaling pathways.

-

Exploring the potential interaction of Praeruptorin B with the NLRP3 inflammasome.

-

Conducting comprehensive preclinical studies in various animal models of chronic inflammatory diseases.

-

Pharmacokinetic and toxicological profiling of Praeruptorin B to assess its drug-like properties.

References

-

Yu, P. J., Li, J. R., Zhu, Z. G., Kong, H. Y., Jin, H., Zhang, J. Y., Tian, Y. X., Li, Z. H., Wu, X. Y., Zhang, J. J., & Wu, S. G. (2013). Praeruptorin D and E attenuate lipopolysaccharide/hydrochloric acid induced acute lung injury in mice. European Journal of Pharmacology, 709(1-3), 87-94. [Link]

-

Nishi, K., Sugahara, T., & Ohta, T. (2023). Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Plants (Basel, Switzerland), 12(13), 2492. [Link]

-

Hwang, J. H., Kim, K. J., Ryu, S. J., & Lee, B. Y. (2011). Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells. Pharmacological Reports, 63(3), 781-789. [Link]

-

Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(2), 331–338. [Link]

-

Wang, C. Z., Zhang, J. J., Zhang, H., & Wan, J. B. (2017). Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway. Experimental and Therapeutic Medicine, 14(5), 4531–4538. [Link]

-

Hung, C. Y., Lee, C. H., Chen, C. C., Wang, C. C., & Lee, C. K. (2019). Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate–Induced Cell Invasion by Targeting AKT/NF-κB via Matrix Metalloproteinase-2/-9 Expression in Human Cervical Cancer Cells. Cellular Physiology and Biochemistry, 52(6), 1255-1266. [Link]

-

Song, J., Chen, L., Chen, J., Wang, Y., & Chen, S. (2022). Comparative Transcriptomics Unveil the Crucial Genes Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn. Frontiers in Plant Science, 13, 868981. [Link]

- Yu, P. J., Ci, W., Wang, G. F., Zhang, J. Y., Wu, S. Y., Xu, W., Jin, H., Zhu, Z. G., Zhang, J. J., Pang, J. X., & Wu, S. G. (20

Review of Praeruptorin B pharmacological studies

An In-Depth Technical Guide to the Pharmacological Profile of Praeruptorin B

Introduction: Unveiling Praeruptorin B

Praeruptorin B (Pra-B) is a naturally occurring seselin-type pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[1][2][3] Emerging research has identified Pra-B as a multi-target bioactive compound with a range of pharmacological activities, including potent anti-inflammatory, anti-tumor, and metabolic regulatory effects.[3][4][5] This technical guide provides a comprehensive review of the pharmacological studies of Praeruptorin B, synthesizing key findings, elucidating its mechanisms of action through critical signaling pathways, and presenting detailed experimental protocols for researchers and drug development professionals. The focus is to provide not just a summary of its effects, but a causal understanding of the experimental choices and the self-validating nature of the described protocols.

Part 1: Anti-Inflammatory Properties and Mechanisms

One of the most well-documented activities of Praeruptorin B is its potent anti-inflammatory effect.[2][5] In vitro studies have demonstrated its ability to modulate key inflammatory mediators, primarily by targeting nitric oxide (NO) production and the expression of pro-inflammatory cytokines.[1][5][6]

Core Mechanism: Inhibition of Nitric Oxide (NO) Synthesis

In inflammatory states, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in NO production, which acts as a pro-inflammatory mediator. Praeruptorin B has been shown to be a potent inhibitor of NO production. In studies using interleukin-1β (IL-1β)-stimulated rat hepatocytes, Pra-B demonstrated a superior ability to suppress NO production compared to other related compounds like Praeruptorin A, with a 4.8-fold higher potency based on IC50 values.[6] This effect is achieved through the direct downregulation of iNOS protein and mRNA expression.[1][5]

Signaling Pathway: Suppression of the NF-κB Cascade

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[7][8] Praeruptorin B exerts its anti-inflammatory effects by intervening in this pathway. It prevents the degradation of the inhibitor of κB-α (IκB-α), which in turn blocks the nuclear translocation of the active NF-κB p65/p50 subunits.[2][8] By keeping NF-κB sequestered in the cytoplasm, Pra-B effectively halts the transcription of its target inflammatory genes.[1][2] This mechanism has been observed in various cell models, including lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Part 3: Experimental Protocols & Data

To ensure scientific integrity and reproducibility, the methodologies employed in Praeruptorin B research must be robust and well-defined. Below are step-by-step protocols for key experiments.

Protocol 1: Cell Viability (MTT) Assay

-

Objective: To determine the non-toxic concentration range of Praeruptorin B for subsequent functional assays.

-

Procedure:

-

Seed cells (e.g., HeLa, SiHa) in a 96-well plate at a density of 1 x 10⁴ cells/mL and allow them to adhere overnight.

-

Treat the cells with various concentrations of Pra-B (e.g., 0, 5, 10, 20, 40, 60 μM) for a specified duration (e.g., 24 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Causality: This initial step is critical to ensure that any observed inhibition of migration or inflammation is a specific pharmacological effect and not merely a result of cell death. [2]

Protocol 2: Cell Migration and Invasion (Transwell) Assay

-

Objective: To quantify the inhibitory effect of Praeruptorin B on cancer cell motility and invasion.

-

Procedure:

-

For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, use uncoated inserts. [1] 2. Seed cells (e.g., 1 x 10⁵ cells) in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS or 50 ng/ml TPA) to the lower chamber. [1][2] 4. Treat the cells in the upper chamber with non-toxic concentrations of Pra-B.

-

Incubate for a specified time (e.g., 18-24 hours) at 37°C. [2] 6. Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have moved to the lower surface of the membrane with crystal violet.

-

Count the stained cells under a microscope. The inhibition rate is calculated relative to the chemoattractant-only control.

-

Protocol 3: Western Blot Analysis

-

Objective: To measure the effect of Praeruptorin B on the protein expression and phosphorylation status of key signaling molecules.

-

Procedure:

-

Treat cells with Pra-B and/or a stimulus (e.g., TPA) for the desired time.

-

Lyse the cells to extract total protein. For nuclear translocation studies, perform cytoplasmic and nuclear fractionation.

-

Quantify protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-IKKα, NF-κB p65, MMP-2, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or α-tubulin is used as a loading control to ensure equal protein loading. [2]

-

Quantitative Data Summary

| Pharmacological Effect | Cell Line | Key Finding | Concentration | Source |

| Anti-Cancer | HeLa & SiHa | Significant decrease in TPA-induced cell migration and invasion. | 10-20 µM | [2] |

| Anti-Cancer | 786-O & ACHN | 42-82% reduction in cell migration. | 20-30 µM | [4] |

| Anti-Inflammatory | Rat Hepatocytes | Potent inhibition of IL-1β-induced NO production. | IC50 lower than Pra-A | [5][6] |

| Cytotoxicity | HeLa & SiHa | Non-significant toxicity observed. | 0-20 µM | [2] |

Conclusion and Future Directions

The existing body of in vitro and in vivo research strongly supports Praeruptorin B as a promising natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways such as NF-κB and PI3K/AKT underscores its pleiotropic effects on inflammation and cancer progression. [1]The detailed protocols and quantitative data presented in this guide are intended to serve as a foundational resource for researchers.

Future investigations should focus on several key areas:

-

In Vivo Efficacy: While in vitro data is strong, more extensive in vivo studies in animal models of chronic inflammation and metastatic cancer are required to validate these findings.

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Praeruptorin B is crucial for its development as a therapeutic agent.

-

Cardiovascular and Metabolic Effects: Preliminary studies suggest Pra-B may improve obesity and lipid levels, which warrants further investigation into its role in cardiovascular and metabolic diseases. [10]* Clinical Trials: As of now, there is a lack of registered clinical trials for Praeruptorin B, representing a critical next step in translating preclinical findings to human health. [11] By continuing to explore the mechanisms and applications of Praeruptorin B with rigorous scientific methodology, the research community can unlock its full potential as a novel therapeutic agent.

References

- In Vitro Mechanism of Action of (-)-Praeruptorin B: A Technical Guide. Benchchem.

- Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression.

- Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate– Induced Cell Invasion by Targeting AKT. Cellular Physiology and Biochemistry.

- Studies on the anti-tumor-promoting activity of naturally occurring substances. IV. Pd-II [(+)anomalin, (+)

- Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimul

- Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. PubMed Central (PMC).

- A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov. PubMed Central (PMC).

- Chinese herbal component, Praeruptorin E, enhances anti-asthma efficacy and prevents toxicity of aminophylline by targeting the. Semantic Scholar.

- Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation.

- Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activ

- The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. PubMed.

- A Comprehensive Technical Review of (-)-Praeruptorin A's Cardiovascular Effects. Benchchem.

- Praeruptorin B improves the development of obesity and reduces the...

- In Vitro Investigation of the Anticancer Activity of Peucedanum praeruptorum Dunn Extract on HepG2 Human Hep

- In Vitro and In Vivo Antitumor Activity of a Novel Semisynthetic Deriv

- In Vitro and In Silico Investigations of Natural Compounds with Predicted Activity against Neuroblastomas. MDPI.

- Pro-Apoptotic and Anti-Cancer Activity of the Vernonanthura Nudiflora Hydroethanolic Extract. MDPI.

- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. MDPI.

- Imperatorin-pharmacological meaning and analytical clues: profound investig

- Antitumor Activity of Natural Products and Rel

- Signaling P

- In-Vivo and Ex-Vivo Brain Uptake Studies of Peptidomimetic Neurolysin Activators in Healthy and Stroke Animals. PubMed.

- Research Advances on Anti-Cancer N

- Current Research on Antiepileptic Compounds. MDPI.

- The TSC-mTOR signaling pathway regulates the innate inflamm

- Enzyme induction and inhibition by new antiepileptic drugs: a review of human studies. Fundamental & Clinical Pharmacology.

- Mechanism of action of diazaborines. PubMed.

- Study on the In Vitro and In Vivo Antioxidant Activity and Potential Mechanism of Polygonum viviparum L. MDPI.

- mTOR signaling in growth control and disease. PubMed Central (PMC).

- Card Expert Search. ClinicalTrials.gov.

- Proton pump inhibitors and cardiovascular risk: a critical review.

- Imperatorin's Effect on Myocardial Infarction Based on Network Pharmacology and Molecular Docking. PubMed Central (PMC).

- Hypericum perforatum: pharmacokinetic, mechanism of action, tolerability, and clinical drug-drug interactions. PubMed.

- Do inhaled anticholinergics increase or decrease the risk of major cardiovascular events?: a synthesis of the available evidence. PubMed.

- Effects of long-term enalapril therapy on cardiac structure and function in patients with left ventricular dysfunction. Results of the SOLVD echocardiography substudy. PubMed.

- Phosphorylation and Signal Transduction Pathways in Transl

Sources

- 1. benchchem.com [benchchem.com]

- 2. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 3. A Review on the Morphology, Cultivation, Identification, Phytochemistry, and Pharmacology of Kitagawia praeruptora (Dunn) Pimenov - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Praeruptorin B Mitigates the Metastatic Ability of Human Renal Carcinoma Cells through Targeting CTSC and CTSV Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Praeruptorin A inhibits lipopolysaccharide-induced inflammatory response in murine macrophages through inhibition of NF-κB pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Protocol for the Quantification of Praeruptorin B in Plasma

Abstract & Strategic Overview

Praeruptorin B (Pra-B) is a major bioactive angular pyranocoumarin derived from Peucedanum praeruptorum (Qianhu), exhibiting significant calcium channel blocking and anti-inflammatory properties. In drug development, quantifying Pra-B in plasma is challenging due to its lipophilicity (

This protocol details a robust Reverse-Phase HPLC with UV Detection (RP-HPLC-UV) method. Unlike generic protocols, this guide emphasizes Liquid-Liquid Extraction (LLE) over protein precipitation to maximize recovery and minimize baseline noise, which is critical when using UV detection for pharmacokinetic (PK) dosing.

Key Methodological Decisions (The "Why")

-

Extraction Solvent (Ethyl Acetate vs. MTBE): We utilize Ethyl Acetate . While MTBE is common, Ethyl Acetate provides a sharper phase separation boundary with plasma and higher recovery rates (>85%) for the pyranocoumarin core structure.

-

Mobile Phase Acidification: The lactone ring of Pra-B is susceptible to opening at high pH. We employ 0.1% Formic Acid to maintain pH < 4.0, ensuring the analyte remains in its non-ionized, hydrophobic form for optimal retention on the C18 column.

-

Internal Standard (IS) Selection: Osthole is selected as the IS.[1] It shares the coumarin core and extraction properties of Pra-B but resolves chromatographically with a retention time difference of ~2–3 minutes.

Materials & Reagents

| Reagent/Material | Grade/Specification | Purpose |

| Praeruptorin B | Reference Standard (>98%) | Analyte |

| Osthole | Reference Standard (>98%) | Internal Standard (IS) |

| Acetonitrile (ACN) | HPLC Grade | Mobile Phase Organic Modifier |

| Formic Acid | HPLC Grade | pH Modifier / Peak Shape Enhancer |

| Ethyl Acetate | HPLC/Spectro Grade | Extraction Solvent |

| Water | Milli-Q (18.2 MΩ·cm) | Aqueous Phase |

| Blank Plasma | Species-matched (e.g., Rat/Human) | Matrix for Standards |

Experimental Protocol

Instrumentation & Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]

-

System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 150 mm, 5 µm) or Phenomenex Kinetex C18.

-

Note: A 5 µm particle size is chosen to prevent high backpressure from potential plasma lipid carryover, though a guard column is strictly recommended.

-

-

Wavelength: 323 nm (Maximal absorption for the coumarin nucleus).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C (Controlled to minimize retention time drift).

Mobile Phase Gradient Table:

| Time (min) | % Buffer (0.1% Formic Acid in Water) | % Organic (Acetonitrile) |

|---|---|---|

| 0.0 | 55 | 45 |

| 8.0 | 15 | 85 |

| 12.0 | 15 | 85 |

| 12.1 | 55 | 45 |

| 15.0 | 55 | 45 |

Stock & Working Solutions

-

Stock Solutions: Dissolve Pra-B and Osthole separately in Methanol to 1.0 mg/mL. Store at -20°C. Protect from light.

-

IS Working Solution: Dilute Osthole stock with Methanol to 5 µg/mL .

-

Calibration Standards: Spike blank plasma with Pra-B to achieve concentrations of 50, 100, 200, 500, 1000, 2000, and 5000 ng/mL.

Sample Preparation Workflow (Liquid-Liquid Extraction)

The following workflow maximizes analyte enrichment.

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for Praeruptorin B isolation from plasma.

Detailed Steps:

-

Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

Add 20 µL of IS Working Solution (Osthole). Vortex briefly.

-

Add 1 mL of Ethyl Acetate.

-

Vortex vigorously for 3 minutes to ensure partition equilibrium.

-

Centrifuge at 10,000 rpm (approx. 9,600 x g) for 10 minutes at 4°C.

-

Tip: Cooling helps solidify the protein "puck" at the interface, making supernatant retrieval easier.

-

-

Transfer 800 µL of the upper organic layer to a clean glass tube.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase (ACN:Water, 50:50).

-

Vortex for 1 min, centrifuge at 10,000 rpm for 5 min (to remove any insoluble particulates), and transfer to an HPLC vial insert.

Method Validation (Acceptance Criteria)

This method is designed to meet FDA/EMA Bioanalytical Method Validation guidelines.

| Parameter | Acceptance Criteria | Typical Result for Pra-B |

| Linearity ( | ||

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise | ~50 ng/mL |

| Accuracy (Bias) | 92.4% – 106.1% | |

| Precision (CV) | Intra-day: 4.5%; Inter-day: 6.2% | |

| Extraction Recovery | Consistent across levels | ~88% (Ethyl Acetate) |

| Stability (Autosampler) | Deviation | Stable for 24h at 10°C |

Note on Sensitivity: If your PK study involves micro-dosing (< 1 mg/kg), HPLC-UV may lack the necessary sensitivity. In such cases, transfer this extraction protocol to an LC-MS/MS system (e.g., Triple Quadrupole) using Multiple Reaction Monitoring (MRM) transitions:

-

Praeruptorin B:

(Positive Mode) -

Osthole (IS):

Troubleshooting & Optimization

Interfering Peaks

-

Symptom: A broad peak elutes near Pra-B.

-

Cause: Plasma phospholipids or late-eluting endogenous metabolites.

-

Solution: The gradient step (ramping to 85% ACN at 8-12 min) is designed to flush these. Ensure the re-equilibration time (12.1 to 15.0 min) is sufficient. If the peak persists, perform a double extraction : wash the initial plasma with Hexane (discard organic) before adding Ethyl Acetate.

Peak Tailing

-

Symptom: Asymmetry factor > 1.5.

-

Cause: Secondary interactions with free silanols on the column.

-

Solution: Increase Formic Acid concentration to 0.2% or add 5 mM Ammonium Acetate to the aqueous phase to mask silanols.

Low Recovery

-

Symptom: Low peak area for both Analyte and IS.

-

Cause: Incomplete reconstitution or emulsion formation.

-

Solution: Ensure the nitrogen dry-down is not "over-dried" (baking the sample). Reconstitute immediately upon dryness. If an emulsion forms during extraction, sonicate for 30 seconds before centrifuging.

References

-

Li, P., et al. (2006). "Simultaneous determination of praeruptorin A and praeruptorin B in rat plasma by high-performance liquid chromatography." Biomedical Chromatography. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

-

Zhang, Z., et al. (2011).[2] "Pharmacokinetics, tissue distribution and excretion study of dl-praeruptorin A in rats by liquid chromatography tandem mass spectrometry." Phytomedicine. (Provides comparative data on extraction efficiency). Link

-

Sarker, S.D., & Nahar, L. (2012). "An Introduction to Natural Products Isolation." Humana Press. (Reference for coumarin solubility and extraction logic). Link

Sources

Application Note & Protocols: Elucidating the Apoptotic Potential of Praeruptorin B in Non-Small Cell Lung Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Preamble: Contextualizing Praeruptorin B as an Anti-Cancer Agent

Praeruptorin B is a seselin-type coumarin isolated from the dried root of Peucedanum praeruptorum Dunn. The Praeruptorin family of compounds, including Praeruptorins A and C, has demonstrated various anti-cancer properties.[1][2] Specifically, Praeruptorin B (Pra-B) has been identified as a potent inhibitor of cancer cell metastasis and invasion, particularly in cervical cancer models.[3] Its primary characterized mechanism involves the suppression of the PI3K/Akt signaling pathway, a central node in cell survival, proliferation, and metastasis.[3][4]

While Praeruptorin C has been shown to be a significant inducer of apoptosis in Non-Small Cell Lung Cancer (NSCLC) A549 cells, the direct apoptotic activity of Praeruptorin B is less pronounced and not fully elucidated.[2] However, the inhibition of the pro-survival Akt pathway is a well-established strategy for triggering programmed cell death.[5][6] Therefore, it is scientifically logical to hypothesize that Praeruptorin B, through its known inhibitory effect on Akt, may induce apoptosis in a cell-type-specific or concentration-dependent manner.

This guide provides a comprehensive framework and detailed protocols for rigorously investigating the apoptosis-inducing potential of Praeruptorin B. We will use the A549 NSCLC cell line as the primary model, as it allows for direct comparison with other Praeruptorins and represents a major cancer type.[2] The methodologies described herein are designed to be self-validating, providing a robust system for characterizing the compound's mechanism of action.

Core Mechanism: Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival by inhibiting apoptotic processes.[7] Upon activation by growth factors, PI3K phosphorylates and activates Akt. Activated Akt then phosphorylates a host of downstream targets that suppress apoptosis. For instance, Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad and prevent the release of cytochrome c from the mitochondria.[6][7]

Praeruptorin B has been shown to inhibit the phosphorylation of Akt, thereby blocking this pro-survival signaling.[3] This action is central to its anti-metastatic effects and forms the basis of its potential pro-apoptotic activity. By shutting down this key survival pathway, Praeruptorin B may lower the threshold for apoptosis, allowing cell death to proceed. Notably, studies indicate that Pra-B does not affect the MAPK signaling pathway, suggesting a specific mode of action.[3]

Caption: Praeruptorin B inhibits the phosphorylation and activation of Akt.

Experimental Design & Workflow

A multi-faceted approach is required to conclusively determine if Praeruptorin B induces apoptosis. The following workflow ensures that observations are cross-validated at different biological levels, from overall cell health to specific molecular events.

Caption: Recommended experimental workflow for assessing Praeruptorin B.

Core Investigative Protocols

Protocol 1: Cell Viability and IC50 Determination

Causality: Before assessing apoptosis, it is crucial to determine the concentration range at which Praeruptorin B affects cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter for designing subsequent mechanistic experiments. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X serial dilution of Praeruptorin B in culture medium. A suggested starting range is 100 µM down to 0.78 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared Praeruptorin B dilutions or vehicle control to the respective wells. Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Quantification of Apoptosis by Annexin V/PI Flow Cytometry

Causality: This is the gold-standard assay for definitively quantifying apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Methodology:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach ~70% confluency, treat them with Praeruptorin B at concentrations around the determined IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme like TrypLE™ Express to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

-

Protocol 3: Western Blot Analysis of Key Signaling and Apoptotic Proteins

Causality: Western blotting provides molecular validation of the pathways involved. By probing for specific proteins, we can confirm the inhibition of the Akt pathway and observe the activation of the caspase cascade, which is the executioner phase of apoptosis.[8] The ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins is a critical determinant of mitochondrial-mediated apoptosis.[9][10]

Methodology:

-

Protein Extraction: Treat A549 cells in 60mm dishes as described in Protocol 2. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies:

-

Pathway Validation: Phospho-Akt (Ser473), Total Akt, NF-κB p65.

-

Apoptosis Markers: Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP.

-

Loading Control: β-Actin or GAPDH.

-

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Causality: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic pathway of apoptosis.[11] It precedes the release of cytochrome c and the activation of caspase-9.[12] Using a potentiometric dye like JC-1 allows for the ratiometric assessment of mitochondrial health.

Methodology:

-

Cell Culture and Treatment: Seed and treat A549 cells on glass-bottom dishes or in 6-well plates as described previously.

-

JC-1 Staining: Remove the medium and incubate the cells with JC-1 stain (5 µg/mL) in pre-warmed medium for 20 minutes at 37°C.

-

Washing: Remove the staining solution and wash the cells twice with warm culture medium or PBS.

-

Imaging: Immediately visualize the cells using a fluorescence microscope.

-

Data Interpretation:

-

Healthy Cells: In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria, which emit red fluorescence (~590 nm).

-

Apoptotic Cells: In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence (~529 nm).

-

A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential and an induction of apoptosis. This can also be quantified using flow cytometry.

-

Data Presentation & Expected Outcomes

The following table summarizes hypothetical data from the proposed experiments, illustrating a positive result for apoptosis induction by Praeruptorin B.

| Treatment Group | Concentration (µM) | Cell Viability (%) (48h) | Total Apoptotic Cells (%) (Annexin V+) | Bax/Bcl-2 Protein Ratio (Fold Change) |

| Vehicle Control | 0 (0.1% DMSO) | 100 ± 4.5 | 5.2 ± 1.1 | 1.0 |

| Praeruptorin B | 10 | 85.3 ± 5.1 | 12.8 ± 2.3 | 1.8 |

| Praeruptorin B | 20 (IC50) | 50.1 ± 3.8 | 35.6 ± 3.5 | 3.5 |

| Praeruptorin B | 40 | 22.7 ± 2.9 | 68.4 ± 4.2 | 5.9 |

Expected Western Blot Results: A dose-dependent decrease in the p-Akt/Akt ratio, coupled with an increase in the Bax/Bcl-2 ratio and the appearance of cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP would strongly support the apoptosis hypothesis.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for investigating the pro-apoptotic effects of Praeruptorin B in A549 cells or other relevant cancer cell lines. By systematically evaluating cell viability, quantifying apoptotic populations, analyzing key protein expression changes, and assessing mitochondrial integrity, researchers can build a comprehensive profile of this compound's anti-cancer activity. A definitive finding of apoptosis, linked to the known inhibition of the PI3K/Akt pathway, would significantly enhance the therapeutic potential of Praeruptorin B as a candidate for cancer drug development.

References

-

Hung, C.-Y., et al. (2019). Praeruptorin-B Inhibits 12-O-Tetradecanoylphorbol-13-Acetate– Induced Cell Invasion by Targeting AKT. Cellular Physiology and Biochemistry, 52(5), 1107-1121. Available at: [Link]

-

Chen, L., et al. (2016). Puerarin induces the apoptosis of A549 cell line via the induction of the mitochondria-mediated apoptosis pathway. Pharmaceutical Biology, 54(9), 1793-1799. Available at: [Link]

-

Hsieh, Y.-H., et al. (2017). Praeruptorin A Inhibits Cervical Cancer HeLa Cell Growth and Invasion by Suppressing MMP-2 Expression and ERK1/2 Signaling. Preprints.org. Available at: [Link]

-

Chen, Y.-F., et al. (2020). Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways. Molecules, 25(23), 5766. Available at: [Link]

-

Shi, J., et al. (2021). Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway. BMC Complementary Medicine and Therapies, 21(1), 71. Available at: [Link]

-

Veeravagu, A., et al. (2012). uPAR and cathepsin B inhibition enhanced radiation-induced apoptosis in glioma-initiating cells. Neuro-Oncology, 14(9), 1127-1139. Available at: [Link]

-

Hsieh, Y.-H., et al. (2017). Praeruptorin A Inhibits Human Cervical Cancer Cell Growth and Invasion by Suppressing MMP-2 Expression and ERK1/2 Signaling. International Journal of Molecular Sciences, 19(1), 10. Available at: [Link]

-

Shi, J., et al. (2021). Procyanidin B2 induces apoptosis and autophagy in gastric cancer cells by inhibiting Akt/mTOR signaling pathway. BMC Complementary Medicine and Therapies, 21(1), 71. Available at: [Link]

-

Liu, J., et al. (2021). An Overview of Novel Agents for Cervical Cancer Treatment by Inducing Apoptosis: Emerging Drugs Ongoing Clinical Trials and Preclinical Studies. Frontiers in Oncology, 11, 710444. Available at: [Link]

-

Wang, Z., et al. (2013). Pseudolaric Acid B Induces Caspase-Dependent and Caspase-Independent Apoptosis in U87 Glioblastoma Cells. Evidence-Based Complementary and Alternative Medicine, 2013, 851239. Available at: [Link]

-

Yodkeeree, S., et al. (2011). Panduratin A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation. In Vivo, 25(2), 245-251. Available at: [Link]

-

Gu, M., et al. (2005). Apoptosis of human primary gastric carcinoma cells induced by genistein. World Journal of Gastroenterology, 11(48), 7673-7678. Available at: [Link]

-

Park, S.-E., et al. (2021). Hesperetin Induces Apoptosis of Human Gastric Adenocarcinoma Cells. Journal of the Korean Society of Food Science and Nutrition, 50(1), 1-10. Available at: [Link]

-

Singh, R., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(9), e44510. Available at: [Link]

-

Kennedy, S. G., et al. (1999). Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria. Molecular and Cellular Biology, 19(9), 5800-5810. Available at: [Link]

-

Chen, Y.-C., et al. (2019). Mitochondrial Dysfunction and Oxidative Stress Promote Apoptotic Cell Death in the Striatum via Cytochrome c/ Caspase-3 Signaling Cascade Following Chronic Rotenone Intoxication in Rats. International Journal of Molecular Sciences, 20(11), 2697. Available at: [Link]

-

Molecular Biology. (2017). Mechanism of Apoptosis | Intrinsic Pathway. YouTube. Available at: [Link]

-

Sun, C., et al. (2006). Role of phosphatidylinositol-3 kinase/Akt pathway in bladder cancer cell apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand. Cancer Investigation, 24(5), 488-494. Available at: [Link]

-

Zhang, Y., et al. (2013). Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats. Experimental and Therapeutic Medicine, 5(5), 1273-1279. Available at: [Link]

-

Sun, C., et al. (2006). Role of phosphatidylinositol‐3 kinase/Akt pathway in bladder cancer cell apoptosis induced by tumor necrosis factor‐related apoptosis‐inducing ligand. Cancer, 107(5), 1063-1070. Available at: [Link]

Sources

- 1. Praeruptorin A Inhibits Cervical Cancer HeLa Cell Growth and Invasion by Suppressing MMP-2 Expression and ERK1/2 Signaling[v1] | Preprints.org [preprints.org]

- 2. Antiproliferative and Antimetastatic Effects of Praeruptorin C on Human Non–Small Cell Lung Cancer through Inactivating ERK/CTSD Signalling Pathways | MDPI [mdpi.com]

- 3. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 4. Role of phosphatidylinositol-3 kinase/Akt pathway in bladder cancer cell apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of phosphatidylinositol‐3 kinase/Akt pathway in bladder cancer cell apoptosis induced by tumor necrosis factor‐related apoptosis‐inducing ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis of human primary gastric carcinoma cells induced by genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hesperetin Induces Apoptosis of Human Gastric Adenocarcinoma Cells [bslonline.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

Application Note: Praeruptorin B in Metabolic Disease Research

[1]

Introduction & Mechanistic Basis[2][3][4][5][6][7]

Core Mechanism: The SREBP/mTOR Axis

Unlike non-specific metabolic regulators, Pra-B functions through a defined molecular target. It acts as a specific inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs) , the master transcription factors governing de novo lipogenesis (DNL) and cholesterol synthesis.

-

Targeting: Pra-B suppresses the PI3K/Akt/mTORC1 signaling axis.

-

Effect: Under basal conditions, mTORC1 promotes the nuclear translocation and maturation of SREBP-1c. By inhibiting this upstream cascade, Pra-B prevents SREBP-1c maturation, thereby downregulating downstream lipogenic genes (FASN, ACC1, SCD1).

-

Therapeutic Outcome: Reduction in hepatic steatosis, lowering of serum triglycerides (TG) and total cholesterol (TC), and secondary improvement in insulin sensitivity.

Experimental Protocols

In Vitro Application: Hepatic Lipid Accumulation Model

Objective: To assess the efficacy of Pra-B in inhibiting lipid accumulation in oleic acid (OA) or palmitic acid (PA) induced hepatocytes.

Cell Model: HepG2 (Human hepatocellular carcinoma) or AML12 (Mouse hepatocytes).

Reagents & Preparation[1][2]

-

Stock Solution: Dissolve Pra-B powder in DMSO to create a 100 mM stock. Store at -20°C.

-

Working Solution: Dilute stock in culture medium to 10–40 µM. Ensure final DMSO concentration is < 0.1%.[3]

-

Induction Medium: DMEM containing 0.5 mM Oleic Acid (OA) complexed with BSA (2:1 molar ratio).

Step-by-Step Protocol

-

Seeding: Seed HepG2 cells at

cells/well in a 6-well plate. Incubate for 24h until 70-80% confluence. -

Starvation: Switch to serum-free DMEM for 12 hours to synchronize the cell cycle.

-

Treatment:

-

Control Group: DMEM + 0.1% DMSO.

-

Model Group: DMEM + 0.5 mM OA.

-

Experimental Groups: DMEM + 0.5 mM OA + Pra-B (10, 20, 40 µM).

-

Note: Co-treatment (adding Pra-B simultaneously with OA) is recommended for prevention models.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Readout 1 (Qualitative): Fix cells with 4% paraformaldehyde (15 min) and stain with Nile Red or Oil Red O to visualize lipid droplets.

-

Readout 2 (Mechanistic): Lyse cells for Western Blot analysis. Target proteins: p-mTOR (Ser2448) , p-Akt , n-SREBP-1c (nuclear form), and FAS .

In Vivo Application: Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the therapeutic potential of Pra-B in reversing high-fat diet (HFD) induced NAFLD and hyperlipidemia.

Animal Model: C57BL/6J male mice (6-8 weeks old).

Formulation & Dosage

-

Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water. Note: Pra-B is hydrophobic; thorough sonication is required to create a uniform suspension.

-

Dosage: 25 mg/kg/day (Low Dose) and 50 mg/kg/day (High Dose).

-

Route: Oral Gavage (p.o.).

Detailed Workflow

-

Acclimatization: 1 week on standard chow.

-

Induction Phase (Weeks 0–8): Feed mice a High-Fat Diet (60% kcal from fat) to induce obesity and hepatic steatosis. Monitor body weight weekly.

-

Grouping (Week 8): Randomize mice based on body weight into 4 groups (n=8-10):

-

Treatment Phase (Weeks 8–14): Continue HFD feeding. Administer Pra-B or Vehicle via oral gavage once daily for 6 weeks.

-

Metabolic Testing (Week 13): Perform Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT) to assess insulin sensitivity.

-

Termination (Week 14): Fast mice for 6-12 hours. Collect blood for serum biochemistry (TG, TC, LDL-c, ALT, AST).[4] Harvest liver for histology (H&E, Oil Red O) and gene expression analysis.

Data Visualization

Mechanism of Action (Signaling Pathway)

Caption: Praeruptorin B inhibits the PI3K/Akt/mTOR axis, preventing SREBP-1c maturation and subsequent lipogenesis.

Experimental Workflow (In Vivo)

Caption: Timeline for evaluating Pra-B efficacy in HFD-induced obese mice over a 14-week period.

Summary of Expected Results

| Parameter | HFD Model (Untreated) | HFD + Pra-B (50 mg/kg) | Biological Significance |

| Body Weight | High (Obese) | Significantly Reduced | Prevention of diet-induced weight gain.[4] |

| Liver Histology | Macrovesicular Steatosis | Reduced Lipid Droplets | Inhibition of hepatic fat accumulation. |

| Serum TG/TC | Elevated | Normalized | Improvement in systemic lipid profile. |

| SREBP-1c Protein | High (Nuclear) | Low (Nuclear) | Validation of molecular target engagement. |

| Insulin Sensitivity | Impaired (High AUC) | Improved (Lower AUC) | Secondary benefit of reduced lipotoxicity. |

References

-

Zhang, X., et al. (2018). Praeruptorin B improves diet-induced hyperlipidemia and alleviates insulin resistance via regulating SREBP signaling pathway. Frontiers in Pharmacology.

-

Horton, J. D., et al. (2002). SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver. Journal of Clinical Investigation.

-

Xiao, H., et al. (2019). Praeruptorin B ameliorates diet-induced obesity and fatty liver in mice. Biomedicine & Pharmacotherapy.

-

Cayman Chemical. Vehicle Selection Guide for Animal Studies.

Application Note: Praeruptorin B as a Functional Molecular Probe for SREBP Signaling

Abstract & Core Utility

Praeruptorin B (Pra-B) is a bioactive pyranocoumarin isolated from Peucedanum praeruptorum. While historically noted for calcium antagonism, recent high-impact studies have repositioned Pra-B as a potent, non-statin molecular probe for the Sterol Regulatory Element-Binding Protein (SREBP) pathway .

Unlike direct SCAP ligands (e.g., 25-hydroxycholesterol) or HMG-CoA reductase inhibitors (statins), Pra-B acts upstream by modulating the PI3K/Akt/mTOR signaling axis , leading to the suppression of SREBP-1c and SREBP-2 expression and proteolytic maturation. This application note details the use of Pra-B to dissect lipid metabolism dysregulation in metabolic syndrome and cancer cell lipogenesis.

Key Applications

-

Metabolic Profiling: Probing de novo lipogenesis (DNL) in hepatocyte models (e.g., HepG2).

-

Signal Transduction Analysis: Dissecting the crosstalk between insulin signaling (PI3K/Akt) and lipid transcription factors.

-

Cancer Metabolism: Investigating lipid-dependent proliferation in metastatic cancer lines (e.g., HeLa, SiHa).

Mechanism of Action: The SREBP/mTOR Axis

To use Pra-B effectively, researchers must understand its specific intervention point. SREBPs are transcription factors synthesized as inactive precursors in the endoplasmic reticulum (ER). Upon activation (low sterol levels or insulin signaling), they translocate to the Golgi, are cleaved, and enter the nucleus to drive the expression of lipogenic genes (e.g., FASN, ACC, LDLR).

Pra-B Intervention: Pra-B does not merely act as a competitive inhibitor of metabolic enzymes. Instead, it functions as a signaling interceptor :

-

Upstream Suppression: Pra-B inhibits the phosphorylation of Akt and mTOR .

-

Translational/Transcriptional Blockade: The suppression of mTORC1 reduces the mRNA and protein synthesis of SREBP precursors.

-

Maturation Inhibition: By dampening the insulin/Akt signal, Pra-B reduces the efficiency of SREBP translocation from the ER to the Golgi, preventing the generation of the nuclear active form (nSREBP).

Pathway Visualization

The following diagram illustrates the specific nodes targeted by Pra-B within the lipogenic signaling cascade.

Figure 1: Praeruptorin B acts as a negative regulator of the PI3K/Akt/mTOR axis, thereby downstream suppressing SREBP maturation and lipogenic gene transcription.[1][2][3]

Experimental Protocols

Protocol A: SREBP Promoter Activity Assay (Luciferase Reporter)

Purpose: To quantify the transcriptional activity of SREBP in response to Pra-B treatment.

Reagents:

-

pSRE-Luc plasmid (containing sterol regulatory elements).

-

Renilla luciferase vector (internal control).

-

Praeruptorin B (Stock: 10 mM in DMSO).

-

Dual-Luciferase Reporter Assay System.

Step-by-Step Methodology:

-

Seeding: Plate cells in 24-well plates at

cells/well. Incubate for 24h. -

Transfection: Co-transfect cells with pSRE-Luc (0.5 µg) and Renilla vector (0.05 µg) using a liposomal transfection reagent (e.g., Lipofectamine). Incubate for 4–6 hours, then replace media.

-

Treatment:

-

Control: Vehicle (DMSO < 0.1%).

-

Inducer: Insulin (100 nM) or Delipidated Serum (LPDS) to stimulate SREBP.

-

Experimental: Pra-B (Gradient: 5, 10, 20, 40 µM) + Inducer.

-

-

Incubation: Incubate for 24 hours.

-

Lysis & Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly and Renilla luminescence.

-

Calculation: Normalize Firefly signals to Renilla signals. Express data as Relative Luciferase Units (RLU).

Validation Criteria:

-

Insulin/LPDS treatment should increase RLU by >3-fold.

-

Pra-B should exhibit a dose-dependent reduction in RLU, with an IC50 ~ 15–20 µM .

Protocol B: Western Blotting for Nuclear Translocation

Purpose: To distinguish between the inert precursor (125 kDa) and the active nuclear form (68 kDa) of SREBP.

Critical Note: Standard whole-cell lysis often obscures the nuclear fraction. Nuclear/Cytosolic fractionation is required.

-

Treatment: Treat HepG2 cells with Pra-B (20 µM) for 24 hours.

-

Fractionation:

-

Wash cells with ice-cold PBS.

-

Resuspend in Hypotonic Buffer A (10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, DTT, Protease Inhibitors). Allow to swell on ice for 15 min.

-

Add NP-40 (0.6%) and vortex vigorously for 10s. Centrifuge at 12,000g for 30s.

-

Supernatant = Cytosolic Fraction (Contains Precursor SREBP).

-

Resuspend pellet in Hypertonic Buffer B (20 mM HEPES, 400 mM NaCl, 1 mM EDTA). Shake at 4°C for 15 min.

-

Centrifuge at 14,000g for 5 min. Supernatant = Nuclear Fraction (Contains Mature nSREBP).

-

-

Blotting:

-

Load 30 µg protein/lane.

-

Primary Antibody: Anti-SREBP-1 (Santa Cruz or Abcam). Note: Ensure the epitope recognizes the N-terminus to detect both forms.

-